5-Amino-1H-1,2,4-triazole-1-carboxamide is a nitrogen-rich heterocyclic compound that belongs to the triazole family. It is characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms, which imparts significant biological and chemical properties. The compound is primarily studied for its applications in pharmaceuticals and energetic materials due to its unique structural attributes and reactivity.
5-Amino-1H-1,2,4-triazole-1-carboxamide can be synthesized from various nitrogen sources and is classified under the category of triazoles, specifically the 1,2,4-triazole isomer. Triazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. They have been utilized in the development of several pharmaceutical agents such as antifungal drugs like fluconazole and ketoconazole .
The synthesis of 5-Amino-1H-1,2,4-triazole-1-carboxamide can be achieved through several methods:
The synthesis typically involves the formation of intermediates that undergo cyclization to yield 5-Amino-1H-1,2,4-triazole-1-carboxamide. The choice of reagents and conditions significantly affects the efficiency and purity of the final product.
The molecular formula for 5-Amino-1H-1,2,4-triazole-1-carboxamide is C3H5N5O. The compound features a triazole ring with an amino group and a carboxamide group attached to it.
The crystal structure has been elucidated using X-ray crystallography, revealing monoclinic symmetry with specific cell dimensions that provide insights into intermolecular interactions such as hydrogen bonding .
5-Amino-1H-1,2,4-triazole-1-carboxamide participates in various chemical reactions:
The reactivity is influenced by factors such as pH, solvent choice, and temperature during synthesis or subsequent reactions.
The mechanism of action for compounds containing triazole rings often involves interaction with biological targets such as enzymes or receptors. For instance, in antifungal applications, triazoles inhibit enzymes involved in ergosterol biosynthesis in fungal cell membranes.
Studies indicate that 5-Amino-1H-1,2,4-triazole derivatives exhibit significant biological activity due to their ability to form hydrogen bonds with target molecules, enhancing binding affinity .
5-Amino-1H-1,2,4-triazole-1-carboxamide finds applications in various scientific fields:
Phenotypic screening served as the cornerstone for identifying the 5-amino-1,2,3-triazole-4-carboxamide (ATC) scaffold as a novel antiparasitic chemotype. Researchers employed a high-content screening assay using Trypanosoma cruzi-infected VERO cells to evaluate a diverse chemical library of 15,659 lead-like compounds. Initial single-concentration testing (15 µM) identified compounds exhibiting >80% parasite growth inhibition with <30% host cell cytotoxicity. This yielded 495 primary hits, which underwent dose-response profiling (0.0025–50 µM). The ATC scaffold (exemplified by compound 3) emerged as a prioritized hit due to its submicromolar potency (pEC₅₀ > 6), high ligand efficiency (LE = 0.35), and >100-fold selectivity over mammalian cells. Crucially, literature analysis confirmed the scaffold’s novelty, lacking significant precedent in medicinal chemistry programs, positioning it as a promising start point for antiparasitic development [3].
Table 1: Key Screening Parameters for ATC Hit Identification
Parameter | Criteria | ATC Exemplar (Compound 3) |
---|---|---|
Initial Concentration | 15 µM | Tested |
Parasite Inhibition | >80% | >80% |
Mammalian Cell Toxicity | <30% | <30% |
Potency (EC₅₀) | pEC₅₀ > 6 | >6 |
Ligand Efficiency (LE) | >0.25 | 0.35 |
Selectivity Index | >100-fold | >100-fold |
Optimization of the ATC series focused on maintaining favorable ligand efficiency metrics while addressing critical pharmacokinetic limitations. The initial hit compound 3 exhibited poor metabolic stability (mouse liver microsomal CLᵢₙₜ = 6.4 mL·min⁻¹·g⁻¹) and low aqueous solubility. Medicinal chemists employed ligand efficiency (LE) and lipophilic ligand efficiency (LLE) as key optimization parameters:
Systematic modifications aimed to retain LE >0.25 and LLE >5 while improving solubility and metabolic stability. For instance, introducing hydrophilic para-substituents (e.g., pyrazole in compound 14) enhanced solubility without sacrificing LE (0.32) or LLE (5.1). This approach balanced potency and physicochemical properties, enabling a 10-fold improvement in oral exposure for optimized analogs compared to the initial hit [3]. Parallel work on 5-amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamides demonstrated similar efficiency-driven optimization, where modular synthesis (e.g., cesium carbonate-catalyzed cyclization) enabled rapid exploration of R₁/R₂ groups to improve SOS response inhibition (IC₅₀ = 9–44 μM) while controlling lipophilicity [4].
Table 2: Ligand Efficiency Metrics for Key Analogs
Compound | Modification | pEC₅₀/IC₅₀ | cLogD | LE | LLE |
---|---|---|---|---|---|
3 (Hit) | p-SMe-benzyl | 6.4 | 1.0 | 0.35 | 5.4 |
11 | p-isoPropyl-benzyl | 7.4 | 1.7 | 0.33 | 5.7 |
13 | p-OCF₃-benzyl | 7.1 | 2.1 | 0.31 | 5.0 |
14 | p-Pyrazole-benzyl | 7.2 | 2.1 | 0.32 | 5.1 |
15 | p-tert-Butyl-benzyl | 7.8 | 2.2 | 0.30 | 5.6 |
ATC-14 | R₁=4-Cl-C₆H₄; R₂=H | IC₅₀=9 μM | 1.9* | 0.28* | 5.2* |
Critical SAR insights were gained through systematic modification of the ATC’s N1-benzyl substituent, revealing a pronounced hydrophobic binding pocket tolerance. Key findings include:
Combinatorial chemistry accelerated SAR exploration, utilizing two synthetic routes:
The initial ATC hit (3) suffered from rapid oxidative metabolism, primarily via sulfoxidation of the thiomethyl group to sulfoxide 16 (inactive) and subsequent benzyl ring hydroxylation. Strategic substituent engineering addressed this:
A critical discovery was the underestimation of true lipophilicity by calculated LogD (cLogD). Chromatographic measurements (ChiLogD) revealed significantly higher values than predicted:
Table 3: Metabolic Stability Optimization via Substituent Engineering
Compound | Para-Substituent | CLᵢₙₜ (mL·min⁻¹·g⁻¹) | Solubility (μM) | Major Metabolic Pathway |
---|---|---|---|---|
3 (Hit) | SMe | 6.4 | 12 | Sulfoxidation → Ring oxidation |
10 | H | 5.9 | 18 | Benzyl hydroxylation |
11 | iPr | 4.1 | 15 | Aliphatic hydroxylation |
13 | OCF₃ | 3.2 | 43 | Dealkylation |
14 | Pyrazole | 2.5 | 89 | N-Oxidation (minor) |
15 | tert-Butyl | 1.8 | 32 | None detected |
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1